4-methyl-N-(thiolan-3-yl)pyridin-3-amine
Description
4-Methyl-N-(thiolan-3-yl)pyridin-3-amine is a pyridine derivative featuring a 4-methyl group on the pyridine ring and a thiolan-3-yl (tetrahydrothiophen-3-yl) substituent on the amine moiety. Thiolan, a saturated five-membered sulfur-containing ring, confers unique electronic and steric properties to the molecule. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyridine-based scaffolds, particularly in enzyme inhibition (e.g., COX-2, CYP51) and antimicrobial applications . Its synthesis likely involves nucleophilic substitution or Schiff base formation, analogous to methods used for structurally related compounds .
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-methyl-N-(thiolan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H14N2S/c1-8-2-4-11-6-10(8)12-9-3-5-13-7-9/h2,4,6,9,12H,3,5,7H2,1H3 |
InChI Key |
GVPQDHZIFAHAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-methyl-N-(thiolan-3-yl)pyridin-3-amine
General Synthetic Strategy
The synthesis of This compound typically proceeds through the nucleophilic substitution or coupling of a suitably functionalized pyridin-3-amine derivative with a thiolane-containing moiety. The key challenge is the selective formation of the C–N bond between the pyridin-3-amine and the thiolan-3-yl substituent without affecting the integrity of the heterocyclic ring or the sulfur-containing thiolane ring.
Starting Materials and Key Intermediates
- 4-methylpyridin-3-amine or its protected derivatives serve as the pyridine nucleus source.
- Thiolane-3-yl derivatives , such as thiolane-3-one or thiolane-3-ol, are used as precursors to introduce the thiolane ring.
- Functionalization of the thiolane ring (e.g., tosylation or halogenation) facilitates nucleophilic substitution reactions.
Stepwise Synthetic Route
A representative synthetic pathway involves the following steps:
Step 1: Preparation of Thiolane-3-yl Electrophilic Intermediate
- Starting from commercially available thiolane-3-one , reduction to thiolane-3-ol is performed using sodium borohydride in aqueous methanol at low temperature to avoid over-reduction.
- The hydroxyl group of thiolane-3-ol is converted into a good leaving group by tosylation using 4-toluenesulfonyl chloride in dichloromethane with a base such as 4-dimethylaminopyridine (DMAP).
- Alternatively, halogenation (e.g., bromination) can be employed to yield thiolane-3-yl halides.
Step 2: Nucleophilic Substitution with 4-methylpyridin-3-amine
- The nucleophilic amino group of 4-methylpyridin-3-amine attacks the electrophilic thiolane derivative under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide or tetrahydrofuran.
- Reaction temperature is controlled between 0 °C and room temperature to optimize selectivity and yield.
- The reaction proceeds via an SN2 mechanism, resulting in the formation of the C–N bond linking the pyridine and thiolane rings.
Step 3: Purification and Characterization
- The crude product is purified by column chromatography using silica gel and solvent systems such as acetone/hexane mixtures.
- Structural confirmation is achieved by nuclear magnetic resonance spectroscopy (proton and carbon NMR), mass spectrometry, and infrared spectroscopy.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | NaBH4 reduction of thiolane-3-one | 0 | Methanol/H2O | 70-80 | Controlled addition to avoid over-reduction |
| 2 | Tosylation with 4-toluenesulfonyl chloride + DMAP | 0 to RT | Dichloromethane | 85-90 | Tosylate intermediate formation |
| 3 | Nucleophilic substitution with 4-methylpyridin-3-amine + K2CO3 | 0 to 25 | Dimethylformamide | 60-75 | SN2 substitution, mild base |
| 4 | Purification by silica gel chromatography | Ambient | Acetone/Hexane | - | Product isolation and purification |
Alternative Synthetic Approaches and Comparative Analysis
Multi-step Synthesis via Carbonitrile and Amide Intermediates
An alternative approach involves multi-step transformations starting from thiolane-3-one to thiolane-3-carbonitrile and subsequent conversion to amides and thioamides, followed by ring closure reactions. This method, while more complex, allows for the introduction of additional functional groups and fine-tuning of the molecular architecture.
- Tosylmethyl isocyanide (Tosmic) can be used to convert thiolane-3-one to the carbonitrile intermediate, but yields are often low (<20%).
- A more reliable route involves reduction to thiolane-3-ol, tosylation, and substitution with sodium cyanide in dimethyl sulfoxide, yielding the carbonitrile intermediate in approximately 45% yield.
- Subsequent hydrolysis and coupling with amines using dicyclohexylcarbodiimide (DCC) and DMAP leads to amides, which can be converted to thioamides by Lawesson’s reagent.
- Ring closure to form azirine derivatives has been demonstrated, which can serve as synthetic building blocks for related compounds.
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Direct nucleophilic substitution | Fewer steps, milder conditions, straightforward | Moderate yields, requires good leaving group |
| Multi-step carbonitrile route | Enables functional group diversity, higher control | More steps, lower overall yield, complex purification |
| Use of Lawesson’s reagent | Efficient thioamide formation | Requires careful handling of reagents |
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(thiolan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the thiolane ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents or nucleophiles like sodium azide (NaN₃) are used under controlled temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyridine or thiolane derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
4-methyl-N-(thiolan-3-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is studied for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules like proteins and DNA.
Industrial Applications: The compound is investigated for its potential use in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(thiolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation by binding to key proteins and altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 4-methyl-N-(thiolan-3-yl)pyridin-3-amine with analogs differing in substituent groups:
Key Observations :
- Metabolic Stability : Saturated sulfur rings (e.g., thiolan) may reduce oxidative metabolism compared to aromatic heterocycles (e.g., thiadiazole, thiazole) .
- Enzyme Affinity : Thiolan’s electron-rich sulfur could facilitate interactions with enzyme active sites, analogous to trifluoromethylphenyl groups in CYP51 inhibitors .
Pharmacological Activity
- COX-2 Inhibition : Pyridin-3-amine derivatives with sulfonyl or methylsulfonyl groups (e.g., 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine) exhibit COX-2 selectivity (IC₅₀ = 0.12–1.8 µM) . The thiolan substituent may mimic sulfonyl groups in hydrogen-bonding interactions.
- Antimicrobial Activity : Thiazole and thiadiazole analogs show moderate activity against T. cruzi (IC₅₀ = 2–10 µM), suggesting the thiolan derivative could target similar parasitic enzymes .
Research Findings and Challenges
- Docking Studies : Pyridin-3-amine derivatives with bulky substituents (e.g., thiadiazole) fit into COX-2’s hydrophobic pocket, suggesting thiolan’s compatibility .
- Synthesis Challenges : Steric hindrance from the thiolan ring may necessitate prolonged reaction times or catalysts, as seen in triazolopyridine syntheses .
Biological Activity
4-Methyl-N-(thiolan-3-yl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methyl group and a thiolane moiety. This unique structure may influence its interaction with biological targets, enhancing its therapeutic potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 16 µg/mL | Interference with metabolic pathways |
| Pseudomonas aeruginosa | 64 µg/mL | Unknown; further studies required |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
Case Study: In Vitro Evaluation of Anticancer Activity
In a study published in a peer-reviewed journal, the effects of this compound on breast cancer cells were evaluated. The compound demonstrated an IC50 value of approximately 25 µM, indicating moderate potency in inhibiting cell proliferation.
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Observed Effects |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
| A549 (Lung Cancer) | 40 | Reduced migration and invasion |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cell signaling pathways. Further research is needed to elucidate these mechanisms fully.
Research Findings
Recent studies have focused on the optimization of this compound for enhanced efficacy and reduced toxicity. Structure-activity relationship (SAR) studies are ongoing to identify modifications that could improve its biological activity.
Table 3: Summary of Key Research Findings
| Study Focus | Key Findings |
|---|---|
| Antimicrobial Testing | Effective against multiple bacterial strains |
| Anticancer Evaluation | Induces apoptosis in cancer cell lines |
| SAR Studies | Identified potential modifications for improved activity |
Q & A
Q. What are the common synthesis routes for 4-methyl-N-(thiolan-3-yl)pyridin-3-amine, and how is purity ensured?
The compound is typically synthesized via nucleophilic substitution reactions. A pyridine derivative reacts with a thiolan-3-amine under controlled conditions (e.g., inert atmosphere, catalysts like palladium or copper). Purity is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Industrial methods may employ continuous flow synthesis to enhance yield and minimize waste .
Q. What are the key molecular properties and structural features of this compound?
The molecular formula is C₁₁H₁₆N₂S (MW: 208.33 g/mol). Its canonical SMILES is CC1=C(C=CC=N1)NC2CCSCC2, indicating a pyridine ring with a methyl group at the 4-position and a thiolan-3-yl substituent. The sulfur atom in the thiolan group contributes to reactivity and potential biological interactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amines and thioethers. X-ray crystallography, though less common, can resolve steric interactions in the 3D structure .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and scalability for academic research?
Comparative studies of batch vs. continuous flow synthesis suggest that flow methods reduce reaction times and improve reproducibility. Catalysts such as cesium carbonate (Cs₂CO₃) or copper(I) bromide (CuBr) enhance reaction efficiency. Solvent selection (e.g., dimethylformamide or toluene) and temperature control (35–80°C) are critical variables .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Researchers should:
- Validate purity via HPLC and elemental analysis.
- Compare results with structurally analogous compounds (e.g., pyrazolo-pyridines or thiolan-containing derivatives).
- Use computational models (density-functional theory, DFT) to predict binding affinities and validate experimentally .
Q. How does the thiolan-3-yl group influence reactivity in electrophilic substitution reactions?
The sulfur atom in the thiolan group acts as an electron donor, directing electrophilic attacks to specific positions on the pyridine ring. Kinetic studies using NMR or MS can track regioselectivity. For example, bromination may occur preferentially at the pyridine’s 2-position due to steric and electronic effects .
Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?
Density-functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking simulations (using software like AutoDock) model interactions with enzymes or receptors. Validate predictions with in vitro assays (e.g., kinase inhibition or receptor-binding studies) .
Q. How can researchers address stability challenges during long-term storage?
Stability studies under varying conditions (humidity, light, temperature) reveal degradation pathways. Lyophilization improves shelf life for hygroscopic batches. Analytical techniques like accelerated stability testing (40°C/75% RH) and mass spectrometry identify decomposition products (e.g., oxidized sulfur species) .
Methodological Guidance
Q. What experimental protocols are recommended for studying this compound’s interaction with kinases?
- Step 1: Perform kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values.
- Step 2: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics.
- Step 3: Validate specificity via selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler®) .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Modify substituents: Replace the thiolan group with piperidine or cyclohexyl rings to assess steric effects.
- Functionalize the pyridine ring: Introduce halogens or nitro groups to alter electronic properties.
- Assay biological activity: Test derivatives in parallel against targets (e.g., cancer cell lines, microbial strains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
